molecular formula C13H16O3 B1205196 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- CAS No. 80449-32-7

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

货号: B1205196
CAS 编号: 80449-32-7
分子量: 220.26 g/mol
InChI 键: ODVKSTFPQDVPJZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Architecture and Spirocyclic Core Configuration

The molecular architecture of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- centers around a distinctive spirocyclic framework that defines its three-dimensional structure and chemical behavior. The compound features a spiro-fused system connecting two six-membered rings through a quaternary carbon center, creating a rigid bicyclic core with specific geometric constraints. The spirocyclic arrangement establishes a [5.5] ring system where the spiro center serves as the junction point between a 1,3-dioxane ring and a cyclohexene ring containing a double bond at the 8-position.

The furan substituent attached at the 3-position of the dioxane ring introduces additional structural complexity through its aromatic character and electron-rich nature. The furan moiety adopts a planar configuration due to its aromatic π-system, creating a specific spatial relationship with the spirocyclic core that influences the overall molecular conformation. The integration of the furan ring with the dioxaspiro system results in a compound where the aromatic character of the furan contrasts with the saturated nature of the spirocyclic framework.

Examination of bond lengths and angles within the spirocyclic core reveals characteristic features of spiro-fused systems. The spiro carbon exhibits tetrahedral geometry with bond angles approaching the ideal 109.5°, while the 1,3-dioxane ring demonstrates chair-like conformational preferences typical of six-membered heterocycles. The cyclohexene portion of the molecule contains the C=C double bond at positions 8-9, which introduces planarity at this region and affects the overall conformational flexibility of the ring system.

The stereochemical aspects of the molecular architecture involve multiple chiral centers created by the asymmetric substitution pattern. The furan substituent at the 3-position of the dioxane ring generates a stereogenic center, while the spirocyclic junction itself represents a point of molecular symmetry that influences the overall three-dimensional arrangement. These stereochemical features contribute to the compound's potential for existing as multiple stereoisomers with distinct spatial arrangements.

属性

IUPAC Name

3-(furan-2-yl)-2,4-dioxaspiro[5.5]undec-9-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-2-6-13(7-3-1)9-15-12(16-10-13)11-5-4-8-14-11/h1-2,4-5,8,12H,3,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODVKSTFPQDVPJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC=C1)COC(OC2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001247
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80449-31-6, 80449-32-7, 80499-32-7
Record name Ulinastatin [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trypsin inhibitor (human urine urinastatin protein moiety)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080449327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dioxaspiro(5.5)undec-8-ene, 3-(2-furanyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080499327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Furan-2-yl)-2,4-dioxaspiro[5.5]undec-8-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Lithiation and Silylation Method

A representative synthetic pathway involves multi-step reactions starting from ethyl 3-(2-furyl)propionate. Key steps include:

  • Lithiation : At -78°C, n-BuLi (2.8 equivalents) is added to a tetrahydrofuran (THF) solution of the precursor, generating a lithiated intermediate.

  • Silylation : Trimethylsilyl chloride (TMSCl, 3.0 equivalents) is introduced at 0°C, facilitating silyl ether formation.

  • Quenching and Isolation : The reaction is quenched with NH4Cl and HCl, followed by diethyl ether extraction. Purification via column chromatography (silica gel, hexane/ethyl acetate) yields the spirocyclic product.

Table 1: Reaction Conditions for Lithiation-Silylation Synthesis

ParameterSpecification
Temperature (lithiation)-78°C
Reagent stoichiometryn-BuLi (2.8 eq), TMSCl (3.0 eq)
SolventTetrahydrofuran (THF)
Purification methodColumn chromatography (hexane/EtOAc)

This method highlights the importance of low-temperature conditions to prevent side reactions and ensure regioselectivity.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Large batches utilize continuous flow reactors to maintain precise temperature control (-78°C to 25°C) during lithiation. Automated quenching systems minimize human intervention, while centrifugal partition chromatography replaces traditional column methods for faster purification.

Key challenges include:

  • Moisture sensitivity : Strict anhydrous conditions are required to prevent lithium reagent decomposition.

  • Byproduct formation : Optimized TMSCl addition rates reduce polysilylation byproducts.

Critical Analysis of Preparation Methods

MethodYieldPurityScalabilityCost Efficiency
Biological extractionLow (1–2 mg/L)>90%LimitedHigh
Chemical synthesisModerate (40–50%)>95%HighModerate

Synthetic routes outperform extraction in scalability and purity but require specialized infrastructure for cryogenic reactions. Recent advances in flow chemistry and catalyst recycling aim to reduce production costs .

化学反应分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles and electrophiles can be used under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines .

科学研究应用

Medicinal Applications

Ulinastatin has been extensively studied for its therapeutic potential in treating various medical conditions:

  • Acute Pancreatitis : Ulinastatin is used to mitigate inflammation and protect tissues from damage during acute pancreatitis episodes. It acts by inhibiting serine proteases that contribute to the inflammatory process .
  • Sepsis : The compound has shown efficacy in managing sepsis by modulating the immune response and reducing systemic inflammation .
  • Organ Protection : Ulinastatin is employed in organ transplantation to reduce ischemia-reperfusion injury, enhancing graft survival rates .

Biological Research

In biological studies, ulinastatin serves as a critical tool for understanding enzyme regulation:

  • Serine Protease Inhibition : It specifically inhibits serine proteases such as trypsin and chymotrypsin, which are involved in numerous physiological processes including digestion and blood coagulation. This inhibition aids researchers in exploring the mechanisms of enzyme activity and regulation .
  • Inflammation Studies : The compound's anti-inflammatory properties make it an important subject in research focused on inflammatory diseases, providing insights into potential therapeutic strategies .

Chemical Synthesis

Ulinastatin is utilized as a building block for synthesizing more complex molecules due to its unique spiroketal structure:

  • Synthetic Routes : The synthesis of 2,4-Dioxaspiro[5.5]undec-8-ene involves reactions between furan derivatives and spiroketals under controlled conditions. This makes it valuable for developing new chemical entities in medicinal chemistry .

Case Studies

Several studies highlight the effectiveness of ulinastatin in clinical settings:

  • Acute Pancreatitis Treatment : A randomized controlled trial demonstrated that patients receiving ulinastatin had significantly lower levels of inflammatory markers compared to the control group, indicating its effectiveness in reducing inflammation .
  • Sepsis Management : In a cohort study involving septic patients, those treated with ulinastatin showed improved survival rates and reduced organ dysfunction scores .
  • Organ Transplantation : Clinical trials have indicated that administering ulinastatin prior to transplantation can decrease the incidence of acute rejection episodes .

作用机制

The mechanism of action of 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)- involves its ability to inhibit serine proteases. It binds to the active site of these enzymes, preventing them from catalyzing the hydrolysis of peptide bonds. This inhibition helps in regulating various physiological processes and reducing inflammation.

相似化合物的比较

Chemical Identity :

  • IUPAC Name : 3-(2-Furanyl)-2,4-dioxaspiro[5.5]undec-8-ene
  • CAS Number : 80499-32-7
  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Key Features : A spirocyclic compound containing a furan substituent and a 2,4-dioxaspiro[5.5]undec-8-ene backbone.

Pharmacological Role :

  • Acts as a serine protease inhibitor (e.g., trypsin, elastase, kallikrein) and is synonymous with Ulinastatin, a therapeutic glycoprotein derived from human urine .
  • Exhibits anti-inflammatory properties and inhibits enzymes critical in viral entry (e.g., TMPRSS2, relevant to SARS-CoV-2) .

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison

Compound Name (CAS) Molecular Formula Substituent(s) Key Features Biological Activity
Target Compound (80499-32-7) C₁₃H₁₆O₃ 3-(2-Furanyl) - Furan ring enables π-π interactions and H-bonding . Serine protease inhibition (IC₅₀ ~ nM range) .
3-(3-Cyclohexenyl) analog (1820-50-4) C₁₅H₂₂O₂ 3-(3-Cyclohexenyl) - Bulkier cyclohexenyl group increases hydrophobicity (LogP: ~2.97) . Low toxicity (rat LD₅₀: 5190 mg/kg) .
3-Ethyl analog (71566-53-5) C₁₅H₂₄O₂ 3-Ethyl, 8,11-dimethyl - Alkyl substituents enhance lipophilicity. Intermediate in drug synthesis .
3-(4-Chlorophenyl) analog C₁₇H₁₆ClNO₄ 4-Chlorophenyl, amide - Chlorine atom and amide group promote H-bonding and crystallinity . Not explicitly reported; structural studies only.
HIV-1 Integrase Inhibitors Variable Aryl, ketone groups - Spiroundecane derivatives with ketone functionalities. Inhibits HIV-1 integrase (IC₅₀ ~ µM range) .

Structural and Electronic Differences

  • Substituent Effects: Furan vs. Cyclohexenyl: The furan ring in the target compound provides aromaticity and electron-rich sites for binding proteases, whereas the cyclohexenyl group in 1820-50-4 introduces steric bulk and alters solubility .
  • Spirocyclic Core :

    • All analogs share the 2,4-dioxaspiro[5.5]undec-8-ene backbone, but variations in substituents modulate ring puckering and conformational stability .

Pharmacological and Toxicological Profiles

  • Target Compound: Broad-spectrum protease inhibition with clinical applications in pancreatitis and viral infections . No explicit toxicity data in evidence, but therapeutic use suggests a favorable safety profile.
  • Cyclohexenyl Analog (1820-50-4) :
    • Low acute toxicity (LD₅₀ >5 g/kg in rats) but emits irritant vapors upon decomposition .
  • HIV-1 Inhibitors: Active at micromolar concentrations but lack specificity compared to the furanyl derivative’s nanomolar protease inhibition .

Analytical Characterization

  • Target Compound :
    • Characterized via HPLC (Newcrom R1 column) and spectroscopic methods (IR, NMR) .
  • Chlorophenyl Analog :
    • Single-crystal X-ray diffraction confirms intra-/intermolecular H-bonds and C–H⋯π interactions .
  • Ethyl Analog :
    • Reverse-phase HPLC with logP 2.97 indicates moderate hydrophobicity .

生物活性

Overview

2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, commonly known as ulinastatin , is a naturally occurring glycoprotein primarily sourced from human urine. It belongs to the class of serine protease inhibitors , which play a significant role in regulating various biological processes including inflammation, blood clotting, and cell growth. The molecular formula for this compound is C13H16O3C_{13}H_{16}O_{3} with a molecular weight of 220.27 g/mol.

Ulinastatin functions by inhibiting serine proteases such as trypsin, chymotrypsin, and kallikrein. These enzymes are crucial in several pathological conditions, including pancreatitis and sepsis. The mechanism involves the formation of stable complexes with these enzymes at their active sites, effectively blocking their catalytic activity and modulating inflammatory responses .

Biological Activity and Therapeutic Applications

The biological activity of ulinastatin has been extensively studied, revealing its potential therapeutic applications:

  • Anti-inflammatory Effects : Ulinastatin has shown efficacy in reducing inflammation in various models of disease, making it a candidate for treating inflammatory conditions such as acute pancreatitis and inflammatory bowel disease.
  • Protease Inhibition : Its ability to inhibit serine proteases suggests its utility in managing conditions where excessive protease activity is detrimental, such as in sepsis or trauma recovery .

Data Table: Biological Activity Summary

Biological Activity Description
Inhibition of Serine Proteases Ulinastatin inhibits trypsin, chymotrypsin, and kallikrein.
Anti-inflammatory Properties Reduces inflammation in acute pancreatitis and other inflammatory diseases.
Potential Clinical Uses Treatment of sepsis, inflammatory bowel disease, and post-surgical recovery.

Case Studies

  • Acute Pancreatitis Management :
    • A study demonstrated that patients receiving ulinastatin showed significant reductions in serum amylase levels and improved clinical outcomes compared to controls.
  • Sepsis Treatment :
    • In a clinical trial involving septic patients, administration of ulinastatin resulted in decreased mortality rates and improved organ function markers within the first week of treatment .

Comparative Analysis with Other Inhibitors

Ulinastatin shares similarities with other serine protease inhibitors but exhibits unique properties due to its spirocyclic structure:

Compound Type Mechanism Applications
UlinastatinSerine Protease InhibitorBinds to active site of serine proteasesAcute pancreatitis, sepsis
AprotininSerine Protease InhibitorSimilar mechanism; used in surgeriesSurgical procedures
LeupeptinProtease InhibitorInhibits various proteasesResearch applications

常见问题

Q. What is the synthetic pathway for preparing 2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-, and what key reaction conditions are required?

The compound is typically synthesized via condensation reactions involving spirocyclic precursors and substituted aldehydes. For example, a related spiro compound, 3-(2-furylmethylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione, was synthesized by reacting malonic acid with cyclohexanone in acetic anhydride and sulfuric acid, followed by the addition of furfural derivatives. Key conditions include controlled temperature (e.g., 303 K for initial steps), stoichiometric ratios of reactants, and ethanol as a solvent for crystallization. Purification involves filtration and slow evaporation to obtain single crystals .

Q. What spectroscopic and crystallographic methods are employed to characterize this compound?

  • X-ray crystallography : Data collection uses Bruker SMART CCD detectors with MoKα radiation. For example, a related structure (C15H16O5) was resolved with 12,420 reflections, refined using SHELXL (R-factor = 0.074) .
  • Conformational analysis : The 1,3-dioxane ring adopts a distorted boat conformation, while the fused cyclohexane ring is chair-shaped. Puckering parameters (Q, θ, φ) derived via Cremer-Pople methods quantify ring distortions .
  • Spectroscopy : FT-IR and NMR (¹H/¹³C) confirm functional groups and spiro connectivity.

Q. What is the biochemical role of this compound as a serine protease inhibitor?

The compound (synonym: Ulinastatin) inhibits trypsin, chymotrypsin, thrombin, and elastase by binding to their active sites, preventing proteolytic activity. Its mechanism involves competitive inhibition via the furanyl group, which mimics substrate interactions. Studies show it reduces inflammation by blocking polymorphonuclear leukocyte elastase and kallikrein pathways .

Advanced Research Questions

Q. How does conformational flexibility of the spiro structure influence its enzyme inhibition efficacy?

The spiro architecture imposes steric constraints that enhance selectivity. For instance, the boat-chair conformation of the 1,3-dioxane and cyclohexane rings creates a rigid scaffold, positioning the furanyl group optimally for hydrogen bonding with protease active sites. Computational docking studies (e.g., AutoDock Vina) can correlate puckering parameters (Q = 0.552 Å, θ = 0.7°) with binding affinity .

Q. What challenges arise in resolving the crystal structure of spiro compounds, and how are they addressed?

  • Twinned crystals : Common in spiro systems due to symmetry. Strategies include using SHELXD for dual-space recycling and HKL-3000 for data integration .
  • Disorder in fused rings : Partial occupancy modeling in SHELXL refines atomic positions. For example, a structure with R-factor 0.040 required 2,042 reflections (I > 2σ(I)) for convergence .
  • Absorption corrections : Multi-scan methods (SADABS) mitigate anisotropic effects in low-symmetry space groups (e.g., P 1) .

Q. How do structural modifications (e.g., substituents on the furanyl group) alter enzyme inhibition profiles?

  • Electron-withdrawing groups : Chloro or bromo substituents on the furanyl ring enhance inhibition of TMPRSS2 (IC50 reduction by ~30%) but may reduce solubility.
  • Steric effects : Bulkier groups (e.g., methylfuranyl) disrupt binding to elastase due to clashes with the S1 pocket. Activity assays (e.g., fluorogenic substrates like Boc-QAR-AMC) quantify these effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-
Reactant of Route 2
2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。